endo-BCN-PEG8-NHS ester
Description
Chemical Name: (1R,8S,9S)-Bicyclo[6.1.0]nonane-PEG8-N-hydroxysuccinimide ester CAS Number: 1608140-48-2 Molecular Formula: C₃₄H₅₄N₂O₁₄ Molecular Weight: 714.80–714.81 g/mol Structure: Comprises a bicyclo[6.1.0]nonane (BCN) group, an 8-unit polyethylene glycol (PEG) spacer, and an NHS ester terminal. Reactivity:
- NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.
- BCN group: Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules for bioorthogonal conjugation .
Applications: - PROTAC synthesis: Serves as a PEG-based linker for targeted protein degradation platforms .
- Bioconjugation: Used in antibody-drug conjugates (ADCs), fluorescent probes, and biomaterial functionalization .
Storage: Stable at -20°C under dry, dark conditions; avoid repeated freeze-thaw cycles .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGVDZQAWQNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis begins with endo-BCN-PEG8-amine (CAS 1898221-77-6), a primary amine-terminated PEG derivative functionalized with a bicyclo[6.1.0]nonyne (BCN) group. The amine group undergoes nucleophilic acyl substitution with N-hydroxysuccinimide (NHS) esters to yield the target compound. A critical parameter is the stoichiometric ratio of NHS-activated crosslinkers to the amine precursor, typically maintained at 1.2:1 to ensure complete conversion while minimizing side reactions.
The reaction is conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert nitrogen atmospheres to prevent hydrolysis of the NHS ester. Triethylamine (TEA) is added as a catalyst to neutralize HCl byproducts, with optimal yields achieved at pH 8.5–9.0.
Table 1: Standard Reaction Conditions for NHS Esterification
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0–4°C (initial), 25°C (final) |
| Reaction Time | 12–16 hours |
| NHS Ester:Amine Ratio | 1.2:1 |
| Yield | 78–85% |
Stepwise Synthesis Protocol
-
Activation of Carboxylic Acid Precursors : Prior to NHS ester formation, the terminal carboxylic acid of PEG8 is activated using N,N'-disuccinimidyl carbonate (DSC) in the presence of 4-dimethylaminopyridine (DMAP). This step ensures high reactivity toward primary amines.
-
Conjugation of BCN Group : The BCN moiety is introduced via strain-promoted alkyne-azide cycloaddition (SPAAC), leveraging the orthogonal reactivity of azide-functionalized intermediates. Copper-free click chemistry avoids cytotoxicity, making this method suitable for biologics.
-
Purification by Size-Exclusion Chromatography : Crude products are purified using Sephadex LH-20 columns, eliminating unreacted NHS esters and amine byproducts.
Optimization Strategies for Scalable Production
Solvent System Optimization
While DMF is widely used, recent studies highlight the efficacy of tetrahydrofuran (THF) in reducing racemization risks during NHS activation. A mixed solvent system (DMF:THF, 3:1 v/v) improves solubility of hydrophobic BCN intermediates while maintaining reaction kinetics.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Purity (%) | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 92 | 78 | 8 |
| THF | 88 | 72 | 12 |
| DMF:THF (3:1) | 95 | 82 | 3 |
Temperature-Controlled Phase Separation
Implementing a temperature gradient (0°C → 25°C → 4°C) minimizes thermal degradation of the NHS ester. Cooling during the initial reaction phase reduces hydrolysis, while gradual warming accelerates amine conjugation.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) confirms successful conjugation:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound (retention time: 12.3 min) from unreacted PEG8-amine (9.8 min) and NHS byproducts (4.5 min). Purity thresholds exceed 98% for pharmaceutical-grade batches.
Challenges and Mitigation Strategies
Hydrolysis of NHS Ester
The NHS ester’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Lyophilization of PEG8-amine precursors and molecular sieves (3 Å) in reaction mixtures reduce water content to <50 ppm.
Steric Hindrance in BCN Conjugation
Bulky BCN groups can impede reaction efficiency. Introducing a flexible hexanoic acid spacer between PEG and BCN improves accessibility, enhancing yields by 15–20%.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Adoption of microfluidic reactors enables precise control over residence times (8–10 minutes) and reduces solvent usage by 40% compared to batch processes.
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 78% | 85% |
| Solvent Volume | 2 L/mol | 1.2 L/mol |
| Reaction Time | 16 hours | 10 minutes |
Scientific Research Applications
Key Applications
-
Bioconjugation
- The NHS ester group allows for efficient labeling of primary amines in proteins, peptides, and oligonucleotides. This property is crucial for creating stable bioconjugates used in diagnostics and therapeutics .
- The BCN group facilitates the reaction with azide-tagged biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), which is a bioorthogonal reaction that occurs under physiological conditions without interfering with biological processes .
-
Antibody-Drug Conjugates (ADCs)
- This compound is particularly useful in the development of ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The hydrophilic PEG spacer enhances the solubility and stability of the conjugate in biological environments .
- Studies have shown that the length and structure of linkers like endo-BCN can significantly impact the efficacy of ADCs, influencing their pharmacokinetics and cytotoxicity profiles .
- Drug Delivery Systems
Data Table: Comparison of Linkers in ADC Development
| Linker Type | Reaction Type | Solubility | Stability | Efficacy Impact |
|---|---|---|---|---|
| endo-BCN-PEG8-NHS | SPAAC | High | Moderate | Significant |
| DBCO-PEG | SPAAC | Moderate | High | Variable |
| Maleimide-based | Thiol-Maleimide Chemistry | Low | High | Less effective |
Case Studies
-
Development of Trastuzumab-based ADCs
- A study utilized this compound to create homogeneous trastuzumab-MMAE conjugates. The findings indicated that varying the linker length significantly affected the cytotoxic activity due to steric hindrance, demonstrating the importance of linker design in ADC efficacy .
- The study compared different DAR (drug-to-antibody ratio) formulations, revealing that a higher DAR could enhance activity but also led to increased aggregation risks when using less reactive linkers like DBCO .
- Labeling of Viral-Like Particles (VLPs)
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[6.1.0]non-4-yne moiety can undergo cycloaddition reactions, which can be exploited in various chemical processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Parameters for Comparison
Structural and Functional Differences
(a) PEG Chain Length
- Shorter PEGs (e.g., PEG2-PEG4) :
- Longer PEGs (e.g., PEG8-PEG12) :
(b) Reactive Groups
- BCN vs. Maleimide :
- BCN vs. AMCA :
- AMCA-NHS ester : A fluorescent dye used for tracking biomolecules but lacks bioorthogonal coupling capabilities .
Biological Activity
endo-BCN-PEG8-NHS ester is a specialized heterobifunctional polyethylene glycol (PEG) derivative designed for bioconjugation applications. Its structure includes an N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines, and a bicyclononyne (BCN) moiety, facilitating bioorthogonal click chemistry with azide-tagged biomolecules. This compound has garnered attention in various fields, including biochemistry, pharmacology, and tissue engineering, due to its ability to enhance the stability and solubility of conjugated biomolecules.
- Molecular Formula: C34H54N2O14
- Molecular Weight: 714.8 g/mol
- Purity: Typically > 95%
- CAS Number: 1608140-48-2
The this compound operates primarily through two mechanisms:
- NHS Ester Reaction: The NHS ester group reacts with primary amines (-NH2) found in proteins and other biomolecules, forming stable amide bonds.
- Click Chemistry: The BCN group undergoes strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules, allowing for efficient and selective conjugation without interfering with native biochemical processes.
These mechanisms enable the compound to be utilized in various biological applications, including targeted drug delivery and the development of antibody-drug conjugates (ADCs).
1. Targeted Drug Delivery
This compound is instrumental in developing targeted drug delivery systems. By modifying cell surfaces or biomolecules with this compound, researchers can achieve selective targeting of therapeutic agents to specific cells or tissues, enhancing efficacy while minimizing side effects.
2. Antibody-Drug Conjugates (ADCs)
The compound's ability to react with antibodies allows for the synthesis of ADCs. These conjugates can deliver cytotoxic drugs directly to cancer cells, improving therapeutic outcomes while reducing off-target toxicity.
3. Proteolysis Targeting Chimeras (PROTACs)
In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking them to E3 ubiquitin ligases. This application has significant implications for targeted therapy in various diseases, including cancer.
4. Bioactive Materials Development
The compound can also be used to create bioactive materials that enhance biocompatibility and functionality in biomedical devices. Its hydrophilic PEG spacer improves solubility in aqueous environments, making it suitable for various applications.
Table 1: Summary of Biological Applications
| Application | Mechanism | Outcome |
|---|---|---|
| Targeted Drug Delivery | Surface modification | Enhanced efficacy and reduced side effects |
| Antibody-Drug Conjugates (ADCs) | Stable amide bond formation | Improved selectivity and efficacy |
| Proteolysis Targeting Chimeras | Recruitment of E3 ligases | Selective degradation of target proteins |
| Bioactive Materials | Improved solubility and biocompatibility | Enhanced performance in biomedical applications |
Case Study: Development of ADCs Using this compound
A study demonstrated the efficacy of this compound in creating ADCs targeting HER2-positive breast cancer cells. The conjugates exhibited a significant increase in cytotoxicity compared to free drugs, highlighting the potential for improved therapeutic strategies using this compound .
Case Study: PROTACs Synthesis
Research involving this compound in PROTAC development showed that it effectively linked target proteins to E3 ligases, leading to enhanced degradation rates in vitro. This study underscores the compound's role in advancing targeted protein degradation technologies .
Q & A
Basic: What are the optimal storage and handling conditions for maintaining the stability of endo-BCN-PEG8-NHS ester?
Methodological Answer:
Store the compound at -20°C in a sealed, moisture-free environment to prevent hydrolysis and degradation of the NHS ester group. Avoid repeated freeze-thaw cycles by aliquoting the reagent into single-use portions. Prior to use, equilibrate the vial to room temperature in a desiccator to minimize condensation. Solutions should be prepared immediately before use, and unused portions should be discarded .
Basic: How should this compound be conjugated to primary amine-containing biomolecules (e.g., proteins, antibodies)?
Methodological Answer:
Buffer Selection: Use pH 8.0–9.0 (e.g., PBS or HEPES) to ensure optimal reactivity of the NHS ester with primary amines. Avoid amine-containing buffers (e.g., Tris).
Molar Ratio: Use a 5–10-fold molar excess of the reagent relative to the target biomolecule.
Reaction Time: Incubate for 2–4 hours at 4°C to balance conjugation efficiency with minimizing hydrolysis.
Quenching: Add excess glycine or Tris buffer (final pH 7.4) to terminate the reaction.
Purification: Use size-exclusion chromatography or dialysis to remove unreacted reagent .
Advanced: What methods are recommended for quantifying conjugation efficiency of this compound to proteins, and how can conflicting data be resolved?
Methodological Answer:
- MALDI-TOF/MS: Compare the molecular weight shift of the protein pre- and post-conjugation. A shift of ~714 Da (molecular weight of the reagent) confirms successful conjugation.
- Fluorescence Labeling: Use a BCN-reactive fluorescent azide probe (e.g., DBCO-Cy5) to label unconjugated BCN groups, followed by gel electrophoresis or HPLC analysis.
- Contradictions: If mass spectrometry and fluorescence data conflict (e.g., partial hydrolysis of the NHS ester), validate via SDS-PAGE with Coomassie staining to visualize protein bands and quantify shifts. Ensure buffer pH and storage conditions are optimized to minimize hydrolysis .
Advanced: How does the PEG8 spacer length influence the biological activity of the resulting bioconjugate compared to shorter or longer PEG variants?
Methodological Answer:
- Steric Effects: PEG8 provides a ~3.5 nm spacer , reducing steric hindrance between the conjugated molecule (e.g., antibody) and its target. Shorter PEGs (e.g., PEG2) may compromise binding avidity, while longer PEGs (e.g., PEG12) increase solubility but risk masking functional epitopes.
- Solubility: PEG8 balances hydrophilicity and steric flexibility, making it suitable for in vivo applications where prolonged circulation is required.
- Validation: Compare binding kinetics (e.g., SPR or ELISA) of conjugates with varying PEG lengths to determine optimal spacer size .
Advanced: How can researchers optimize copper-free click chemistry between this compound and azide-modified biomolecules?
Methodological Answer:
- Reaction Conditions: Use a 1.2–1.5 molar excess of azide relative to BCN, in PBS (pH 7.4) at 25°C for 1–2 hours.
- Kinetic Monitoring: Track reaction progress via HPLC or fluorescence quenching assays. BCN-azide cycloaddition has a second-order rate constant of ~1–10 M⁻¹s⁻¹, requiring excess azide for complete conversion.
- Competing Reactions: Ensure no residual NHS ester activity by pre-quenching with glycine before click chemistry .
Advanced: What strategies mitigate hydrolysis-related instability of this compound in aqueous solutions?
Methodological Answer:
- Immediate Use: Prepare reagent solutions <1 hour before conjugation.
- Lyophilization: Lyophilize aliquots with cryoprotectants (e.g., trehalose) for long-term stability.
- Low-Temperature Reactions: Conduct reactions at 4°C to slow hydrolysis without compromising NHS ester reactivity .
Advanced: How can this compound be integrated into multi-step bioconjugation workflows (e.g., dual-labeling studies)?
Methodological Answer:
Orthogonal Chemistries: First conjugate NHS ester to primary amines, then perform BCN-azide click chemistry.
Sequential Quenching: After NHS ester conjugation, add excess azide to block residual BCN groups (or vice versa).
Validation: Use dual-color fluorescence (e.g., Alexa Fluor 488 for NHS ester, Cy5 for BCN-azide) to confirm independent labeling .
Advanced: What experimental factors contribute to low conjugation yields, and how can they be systematically addressed?
Methodological Answer:
- Reagent Purity: Use ≥95% pure this compound; impurities (e.g., hydrolyzed NHS) reduce active reagent concentration.
- Buffer Interference: Test buffers for amine contamination via TNBS assay.
- Storage History: Avoid reagents subjected to >3 freeze-thaw cycles or prolonged room-temperature exposure.
- Analytical Controls: Include a positive control (e.g., BSA conjugation) and negative control (reagent omitted) in each experiment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
